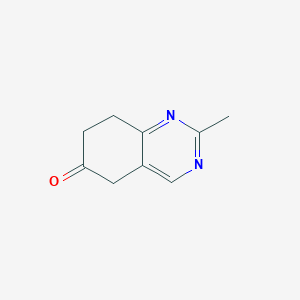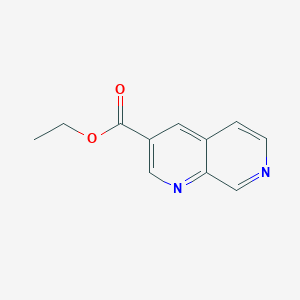
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Overview
Description
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, also known as MTFP, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of pyrazole-based compounds, which have been extensively studied for their potential applications in various fields, including medicine, agriculture, and material science. MTFP is a highly potent compound that exhibits a wide range of biological activities, making it a promising candidate for the development of new drugs and therapies.
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
- A study by Küçükgüzel et al. (2013) reported the synthesis of novel derivatives of celecoxib, which included 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. These compounds showed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting their multifunctional applications in medicinal chemistry (Küçükgüzel et al., 2013).
Antimicrobial Applications
- Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives with 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole as a core structure. These compounds demonstrated broad-spectrum antimicrobial activities and good antioxidant properties (Bhat et al., 2016).
Quantum Mechanical and Spectroscopic Studies
- In a study by Govindasamy and Gunasekaran (2015), quantum mechanical calculations and spectroscopic analyses were conducted on 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole derivatives. These studies are crucial for understanding the electronic structure and reactivity of such compounds (Govindasamy & Gunasekaran, 2015).
Synthetic Chemistry and Agrochemical Applications
- Lam et al. (2022) explored the synthesis of trifluoromethylated indenopyrazoles, including derivatives of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. These compounds have potential applications in agrochemicals and medicinal chemistry (Lam et al., 2022).
Corrosion Inhibition and Antimicrobial Applications
- Sayed et al. (2018) developed pyrazole and pyrazolone derivatives, including 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, as corrosion inhibitors and antimicrobial agents. These compounds showed high efficacy in preventing copper alloy dissolution and demonstrated significant antibacterial activity (Sayed et al., 2018).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group often play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation reactions often involve an oxidation/reduction process . This process could potentially influence the interaction of the compound with its targets and result in changes at the molecular level .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in the trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound could potentially influence pathways involving these intermediates .
Result of Action
The trifluoromethylation reactions are known to be involved in many recently tested catalytic reactions , suggesting that the compound could potentially have a significant impact at the molecular and cellular level .
properties
IUPAC Name |
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-7-2-4-8(5-3-7)9-6-10(16-15-9)11(12,13)14/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEFIPVOJGJVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400173 | |
| Record name | 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
948293-46-7, 219986-64-8 | |
| Record name | Celecoxib N-des(benzenesulfonamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0948293467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CELECOXIB N-DES(BENZENESULFONAMIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5K9F2B76J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6594166.png)
![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B6594170.png)










